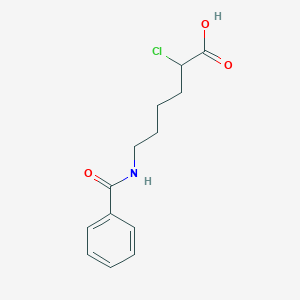

6-Benzamido-2-chlorohexanoic acid

Description

Contextualization of Substituted Hexanoic Acid Derivatives in Organic Synthesis

Substituted hexanoic acid derivatives are a versatile class of compounds that serve as important building blocks in organic synthesis. ontosight.ai The six-carbon chain of hexanoic acid provides a flexible scaffold that can be functionalized in various ways to create a diverse array of molecules with specific properties. taylorandfrancis.com These derivatives are utilized in the synthesis of complex natural products, pharmaceuticals, and agrochemicals. ontosight.airesearchgate.net The ability to introduce substituents at different positions along the carbon chain allows for precise control over the molecule's stereochemistry and reactivity, which is crucial for creating targeted and effective compounds. For example, the lipophilicity and steric properties of derivatives like 2-ethylhexanoic acid offer unique advantages in certain synthetic transformations. researchgate.net

Significance of N-Benzamide Moieties in Chemical Biology and Material Science

The N-benzamide group is a prominent structural motif in a wide range of biologically active compounds and advanced materials. In chemical biology, the benzamide (B126) moiety is found in numerous pharmaceuticals, where it often plays a critical role in binding to biological targets such as enzymes and receptors. nih.gov Benzamide derivatives have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents and antifungal compounds. nih.govnih.gov The presence of the benzamide group can influence a molecule's metabolic stability and pharmacokinetic properties. nih.gov In material science, the rigid and planar nature of the benzamide unit, along with its hydrogen bonding capabilities, makes it a valuable component in the design of polymers and supramolecular assemblies with specific structural and functional properties.

Role of Halogenated Aliphatic Carboxylic Acids in Synthetic and Mechanistic Studies

Halogenated aliphatic carboxylic acids are important intermediates and substrates in a variety of synthetic and mechanistic studies. The introduction of a halogen atom can significantly alter the electronic properties and reactivity of a carboxylic acid. dtic.mil This makes them useful for investigating reaction mechanisms, such as nucleophilic substitution and elimination reactions. In synthetic chemistry, the halogen serves as a versatile handle that can be readily converted into other functional groups, enabling the construction of more complex molecular architectures. researchgate.netrsc.orgacs.org For instance, the chlorine atom in a compound like 6-chlorohexanoic acid can be displaced by a variety of nucleophiles to introduce new functionalities. ontosight.aiguidechem.com Furthermore, the position of the halogen atom can direct the regioselectivity of certain reactions.

Research Scope and Unaddressed Questions Pertaining to 6-Benzamido-2-chlorohexanoic Acid

Key areas for future investigation include:

Synthesis and Reactivity: Developing more efficient and stereoselective synthetic routes to this compound and its derivatives is an ongoing challenge. A deeper understanding of its reactivity profile, particularly the influence of the benzamide and chloro groups on the carboxylic acid functionality and vice versa, is needed.

Conformational Analysis: The flexible hexanoic acid chain allows for a multitude of possible conformations. Investigating the preferred three-dimensional structure of the molecule in different environments is crucial for understanding its interactions with other molecules.

Biological Activity: The structural similarity of this compound to known biologically active compounds suggests that it may also possess interesting pharmacological properties. Systematic screening for various biological activities could uncover potential applications in medicine.

Material Properties: The presence of both hydrogen bond donors and acceptors, along with the potential for intermolecular interactions involving the aromatic ring and the halogen, suggests that this compound could be a building block for novel materials with interesting self-assembly properties.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 5107-15-3 | C13H16ClNO3 | 269.728 chemsynthesis.com |

| Benzamide | 55-21-0 | C7H7NO | 121.139 wikipedia.org |

| 6-Chlorohexanoic acid | 4224-62-8 | C6H11ClO2 | 150.60 nih.govusbio.net |

| 2-Chlorohexanoic acid | 29671-30-5 | C6H11ClO2 | 150.60 nih.gov |

| 5-Chlorohexanoic acid | Not Available | C6H11ClO2 | 150.605 chemsynthesis.com |

| 6-(2-Chloroacetamido)hexanoic acid | Not Available | C8H14ClNO3 | Not Available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5107-15-3 |

|---|---|

Molecular Formula |

C13H16ClNO3 |

Molecular Weight |

269.72 g/mol |

IUPAC Name |

6-benzamido-2-chlorohexanoic acid |

InChI |

InChI=1S/C13H16ClNO3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,15,16)(H,17,18) |

InChI Key |

WMOJTMKMDUWHEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Benzamido 2 Chlorohexanoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 6-benzamido-2-chlorohexanoic acid, three key disconnections guide the synthetic planning:

C(O)-N Bond Disconnection: The most apparent disconnection is at the amide linkage, breaking the molecule into a benzoyl group precursor, such as benzoyl chloride, and a 6-amino-2-chlorohexanoic acid intermediate. This approach simplifies the synthesis to the preparation of the functionalized amino acid followed by a standard acylation reaction.

C(2)-Cl Bond Disconnection: Another logical disconnection involves the removal of the chlorine atom at the C-2 position. This leads to a precursor molecule, 6-benzamidohexanoic acid, which would then require a selective α-chlorination step. This strategy hinges on the ability to control the regioselectivity of the halogenation.

C-C Bond Disconnections of the Hexanoic Acid Skeleton: The six-carbon backbone can be conceptually disassembled in various ways. A common strategy involves starting from a C6 precursor that already contains one or both of the required functionalities or can be readily functionalized. For instance, ε-caprolactam presents a cyclic C6 precursor that can be opened to provide a 6-aminohexanoic acid scaffold. researchgate.netwikipedia.org

These primary disconnections give rise to several potential synthetic pathways, which can be categorized as either linear or convergent.

Total Synthesis Strategies

Based on the retrosynthetic analysis, several total synthesis strategies can be envisioned for this compound. These strategies are distinguished by the order in which the key structural motifs are introduced.

Approaches Involving Acylation Reactions to Form the Benzamido Linkage

The formation of the benzamido linkage is a crucial step in many potential synthetic routes. This transformation is typically achieved through the acylation of an amino group. The Schotten-Baumann reaction is a classic and widely used method for this purpose, involving the reaction of an amine with an acyl chloride in the presence of a base. tandfonline.com

Several modifications and alternative procedures for the benzoylation of amino acids have been developed to improve efficiency and yield. For instance, carrying out the reaction in a brine solution with a stoichiometric amount of benzoyl chloride has been reported as an efficient and convenient method. tandfonline.comtandfonline.com Another approach utilizes polyethylene (B3416737) glycol (PEG-400) as a green and recyclable catalyst, which can help to control the exothermic nature of the reaction and enhance the yield. The use of sodium bicarbonate as a weak base is also advantageous as it is non-corrosive and environmentally benign.

The general reaction for the benzoylation of an amino acid can be represented as:

H₂N-(CH₂)₅-COOH + C₆H₅COCl → C₆H₅CONH-(CH₂)₅-COOH + HCl

In the context of synthesizing this compound, the acylation step could be performed on a pre-existing 6-amino-2-chlorohexanoic acid molecule or on a precursor like 6-aminohexanoic acid before the introduction of the chlorine atom.

| Acylation Method | Reagents and Conditions | Key Advantages | Reference |

| Schotten-Baumann | Benzoyl chloride, aqueous alkali (e.g., NaOH) | Well-established, widely applicable | tandfonline.com |

| Brine-mediated | Benzoyl chloride, brine solution, saturated sodium bicarbonate | Efficient, stoichiometric reagents | tandfonline.comtandfonline.com |

| PEG-400 Catalyzed | Benzoyl chloride, PEG-400, saturated sodium bicarbonate | Green, recyclable catalyst, controlled reaction | |

| N-Acylation with Benzoic Anhydride (B1165640) | Benzoic anhydride, acetic acid | Alternative to acyl chlorides | scielo.org.mx |

This table presents various methods for the formation of the benzamido linkage.

Methodologies for Stereoselective Introduction of the 2-Chloro Group

The introduction of a chlorine atom at the α-position of the carboxylic acid is a key challenge, particularly if stereocontrol is desired. The Hell-Volhardt-Zelinsky reaction is a traditional method for the α-halogenation of carboxylic acids, which involves converting the acid to an acyl halide followed by halogenation. msu.edu This can be achieved in one pot by using a catalytic amount of PBr₃ or PCl₃. msu.edu

For stereoselective α-chlorination, modern organocatalytic methods have shown significant promise. Chiral isothiourea catalysts can be used for the asymmetric α-chlorination of activated aryl acetic acid esters, proceeding through the in situ formation of chiral C1 ammonium (B1175870) enolates. nih.gov Another approach involves phase-transfer catalysis using hybrid amide-based Cinchona alkaloids to achieve enantioselective α-chlorination of β-keto esters. nih.gov While these methods are not directly applied to hexanoic acid, they represent the state-of-the-art for stereoselective α-halogenation and could potentially be adapted.

The chlorination of N-benzoyl amino acids has also been studied, for example, using sodium N-chloro-p-toluenesulfonyl amide (Chloramine-T) in an acidic medium. cyberleninka.ru This suggests that chlorination could be performed after the formation of the benzamido group.

| Chlorination Method | Reagents and Conditions | Applicability/Stereoselectivity | Reference |

| Hell-Volhardt-Zelinsky | PCl₃ (cat.), Cl₂ | Non-stereoselective α-chlorination of carboxylic acids | msu.edu |

| Isothiourea Catalysis | Chiral isothiourea catalyst, chlorinating agent | Enantioselective α-chlorination of activated esters | nih.gov |

| Phase-Transfer Catalysis | Chiral Cinchona alkaloid catalyst, N-chlorosuccinimide (NCS) | Enantioselective α-chlorination of β-keto esters | nih.gov |

| Chloramine-T | Sodium N-chloro-p-toluenesulfonyl amide (CAT), HCl | Chlorination of N-benzoyl amino acids | cyberleninka.ru |

This table summarizes methodologies for the introduction of the 2-chloro group.

Construction of the Hexanoic Acid Carbon Skeleton

The synthesis of the six-carbon chain of hexanoic acid can be approached in several ways. A common and efficient starting point is the ring-opening of ε-caprolactam. researchgate.netwikipedia.org Acid-catalyzed hydrolysis of ε-caprolactam yields 6-aminohexanoic acid (also known as ε-aminocaproic acid). researchgate.netorgsyn.org This provides a linear C6 chain with an amino group at one end and a carboxylic acid at the other, which are perfectly positioned for subsequent functionalization.

Alternatively, the synthesis can start from cyclohexane, which can be converted to 6-aminohexanoic acid through multi-step bioprocesses or chemical synthesis. nih.gov For instance, a one-pot biosynthesis has been developed using mixed-species cultures to produce 6-aminohexanoic acid from cyclohexane. nih.gov

A patent describes an improved process for the preparation of 6-aminohexanoic acid from caprolactam using aqueous potassium hydroxide (B78521), followed by purification. google.com

Convergent and Linear Synthesis Pathways

Both convergent and linear synthetic strategies can be proposed for this compound.

Precursor Chemistry and Intermediate Compounds

The synthesis of this compound relies on the availability and reactivity of several key precursors and intermediates.

ε-Caprolactam: This cyclic amide is a readily available industrial chemical and a primary precursor for the hexanoic acid backbone. wikipedia.org Its ring-opening provides direct access to 6-aminohexanoic acid. researchgate.netorgsyn.org

6-Aminohexanoic Acid: Also known as ε-aminocaproic acid, this is a key intermediate in many of the proposed synthetic routes. orgsyn.orgcarlroth.com It possesses the necessary C6 skeleton and the terminal amino and carboxyl groups for further elaboration.

Benzoyl Chloride: This is the most common and cost-effective reagent for introducing the benzoyl group. tandfonline.comtandfonline.com

6-Benzamidohexanoic Acid: This N-protected amino acid would be a key intermediate in a linear synthesis where chlorination is the final step. It can be prepared by the benzoylation of 6-aminohexanoic acid. tandfonline.comtandfonline.com

2-Chlorohexanoic Acid: This α-chloro acid could serve as a precursor in a strategy where the amino group is introduced later. However, direct amination at the 6-position of a pre-chlorinated chain might be challenging.

6-Amino-2-chlorohexanoic acid: This would be a highly valuable intermediate in a convergent synthesis. Its preparation could be a key challenge, potentially involving the ring-opening of an α-chloro-ε-caprolactam. acs.org

Synthesis and Reactivity of 6-Amino-2-chlorohexanoic Acid Derivatives

The reactivity of 6-amino-2-chlorohexanoic acid derivatives is characterized by the presence of two key functional groups: the amino group at the 6-position and the chloro group at the 2-position (α-carbon). The amino group is nucleophilic and readily undergoes acylation reactions. The chloro group, being a good leaving group, is susceptible to nucleophilic substitution. This dual reactivity requires careful control of reaction conditions to achieve selective transformations.

Utilization of Benzoyl Chlorides and Related Acylating Agents

The introduction of the benzamido group is typically achieved through the acylation of the 6-amino group of the hexanoic acid derivative. Benzoyl chloride is a commonly employed acylating agent for this purpose. The reaction, often a variation of the Schotten-Baumann reaction, involves treating the amino acid with benzoyl chloride in the presence of a base. ijirset.comtandfonline.com

The choice of base is critical to the success of the acylation. While strong bases like sodium hydroxide can be used, they can also promote side reactions. Weaker bases, such as sodium bicarbonate, are often preferred as they facilitate the formation of the benzoylated product while minimizing unwanted byproducts. ijirset.com The use of diisopropylethylamine has also been shown to eliminate the formation of dipeptide contaminants during the acylation of amino acids with benzoyl chloride. researchgate.net

The reaction is typically carried out in a biphasic system or in a solvent that can accommodate both the amino acid and the acylating agent. The amino acid, often as its salt, is dissolved in an aqueous phase, while the benzoyl chloride is in an organic solvent. Vigorous stirring is necessary to facilitate the reaction at the interface of the two phases.

Chemo-, Regio-, and Stereoselectivity in Synthesis

The synthesis of this compound presents several challenges in terms of selectivity.

Chemoselectivity: The starting material for the benzoylation step, 6-amino-2-chlorohexanoic acid, possesses two nucleophilic centers: the amino group and the carboxylate group. To achieve selective acylation of the amino group, the reaction conditions must be carefully controlled. The Schotten-Baumann reaction conditions, employing an alkaline aqueous solution, favor the N-acylation over O-acylation of the carboxylate. ijirset.com Furthermore, in acidic conditions, the amino group can be protonated, which prevents it from being acylated, allowing for selective reactions at other functional groups if present. nih.gov

Regioselectivity: The halogenation of the hexanoic acid backbone must be directed specifically to the α-carbon. The Hell-Volhard-Zelinsky reaction is highly regioselective for the α-position due to the mechanism involving the enolization of the intermediate acid halide. chemistrysteps.com

Stereoselectivity: If the synthesis starts from a chiral precursor, such as L-2-aminoadipic acid, the stereochemistry at the α-carbon must be considered. google.com The α-halogenation of carboxylic acids via the HVZ reaction typically proceeds through a racemic intermediate, which would result in a racemic mixture of the final product. Methods for the stereoselective synthesis of α-chloro carboxylic acids, such as those derived from amino acids via diazotization in the presence of chloride, can provide chiral products. wikipedia.org

Novel Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry is increasingly focused on the development of catalytic methods to improve efficiency and reduce waste. In the context of this compound synthesis, several catalytic approaches can be envisioned.

For the benzoylation step, the use of a phase-transfer catalyst can enhance the reaction rate and yield in the Schotten-Baumann reaction. Cationic surfactants have been shown to be effective catalysts for the N-acylation of amino acids with acyl chlorides in a tetrahydrofuran (B95107) system. tandfonline.com Another approach involves using polyethylene glycol (PEG-400) as a recyclable and green catalyst for the N-benzoylation of amino acids, which can help to control the exothermic nature of the reaction and improve yields. ijirset.com

For the α-halogenation step, while the classical HVZ reaction uses stoichiometric phosphorus, catalytic versions are desirable. Research into catalytic methods for α-halogenation is an active area.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. epa.govmun.ca Several of these principles can be applied to the synthesis of this compound.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Evaluating the atom economy of different synthetic pathways can guide the selection of the most efficient route.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often have significant environmental and health impacts. jddhs.com The use of greener solvents, such as water or bio-based solvents, or performing reactions under solvent-free conditions is a key goal. jddhs.com For the benzoylation step, using water as a solvent is a significant advantage of the Schotten-Baumann reaction.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, thus minimizing waste. nih.govresearchgate.net The development of catalytic methods for both the acylation and halogenation steps is a key aspect of a greener synthesis.

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources. epa.gov The biocatalytic synthesis of the 6-aminohexanoic acid backbone from cyclohexane, a component that can potentially be derived from biomass, is an example of this principle.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. nih.gov While the focus of this article is on synthesis, the biodegradability of the final product and any byproducts is an important consideration in green chemistry.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 6 Benzamido 2 Chlorohexanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to a variety of other functional groups. The reactivity of the carboxylic acid in 6-Benzamido-2-chlorohexanoic acid is anticipated to be characteristic of this functional group, allowing for transformations into esters, amides, acyl halides, and anhydrides.

Esterification and Amide Formation

The conversion of the carboxylic acid to an ester (esterification) or an amide is a fundamental transformation.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, is an equilibrium reaction. The use of a large excess of the alcohol or removal of water can drive the reaction towards the formation of the ester.

Amide formation involves the reaction of the carboxylic acid with an amine. Due to the lower reactivity of carboxylic acids compared to their activated derivatives, this transformation often requires the use of coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Table 1: Predicted Conditions for Esterification and Amide Formation

| Transformation | Reagents | Catalyst/Coupling Agent | Product |

|---|---|---|---|

| Esterification | Methanol | Sulfuric Acid (catalytic) | Methyl 6-benzamido-2-chlorohexanoate |

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires forcing conditions for simple carboxylic acids. However, the presence of the electron-withdrawing chlorine atom at the adjacent C-2 position can influence this reaction. While direct decarboxylation of this compound is not expected to be facile, certain specialized methods, such as radical-based decarboxylation, could potentially be employed.

Anhydride (B1165640) and Acyl Halide Formation

The carboxylic acid can be converted into more reactive derivatives like acid anhydrides and acyl halides.

Acyl halide formation , particularly the formation of an acyl chloride, is a common activation step for carboxylic acids. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. These reagents convert the hydroxyl group of the carboxylic acid into a much better leaving group, facilitating nucleophilic attack by the chloride ion.

Acid anhydride formation can occur via the reaction of the carboxylic acid with a pre-formed acyl chloride or by using a dehydrating agent. For instance, reacting this compound with its corresponding acyl chloride would yield the symmetric anhydride.

Table 2: Predicted Conditions for Acyl Halide and Anhydride Formation

| Transformation | Reagent | Product |

|---|---|---|

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 6-Benzamido-2-chlorohexanoyl chloride |

Reactivity of the 2-Chloro Substituent

The chlorine atom at the C-2 position is susceptible to both nucleophilic substitution and elimination reactions. The proximity of the electron-withdrawing carboxylic acid group significantly influences the reactivity at this center.

Nucleophilic Substitution Reactions (SN1, SN2)

The secondary alkyl chloride at the C-2 position can undergo nucleophilic substitution through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile.

The S(_N)2 pathway is generally favored for secondary halides with strong, unhindered nucleophiles in aprotic polar solvents. This is a one-step process where the nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously.

The S(_N)1 pathway involves the formation of a carbocation intermediate. This pathway is more likely with weak nucleophiles in protic solvents. The stability of the secondary carbocation at the C-2 position would be a key factor.

Table 3: Predicted Nucleophilic Substitution Reactions

| Nucleophile | Reaction Conditions | Predominant Mechanism | Product |

|---|---|---|---|

| Sodium Azide (NaN₃) | Acetone | S(_N)2 | 6-Benzamido-2-azidohexanoic acid |

Elimination Reactions to Form Unsaturated Systems

Treatment of this compound with a strong, non-nucleophilic base can lead to an elimination reaction, resulting in the formation of an α,β-unsaturated carboxylic acid. This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the C-3 position and the concurrent departure of the chloride ion from the C-2 position, forming a double bond between C-2 and C-3. The use of a bulky base is often preferred to minimize competing nucleophilic substitution reactions.

Table 4: Predicted Elimination Reaction

| Base | Solvent | Product |

|---|

Radical Reactions Involving the Chloroalkane Motif

The chloroalkane functionality at the C2 position of this compound is a key site for radical reactions. Halogenation of alkanes, particularly with chlorine and bromine, can proceed via a free-radical chain reaction, typically initiated by ultraviolet (UV) light. chemtube3d.comchemguide.co.ukquizlet.combrainly.com This process involves three main stages: initiation, propagation, and termination. brainly.com

Initiation: The reaction is started by the homolytic cleavage of a halogen molecule to form two halogen radicals. vedantu.com

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to produce the haloalkane and a new halogen radical, which continues the chain reaction. brainly.com

Termination: The chain reaction concludes when two radicals combine. brainly.com

In the context of this compound, radical halogenation would likely lead to the substitution of hydrogen atoms on the hexanoic acid backbone. The selectivity of this reaction, particularly with bromine, often favors the formation of the most stable radical intermediate. youtube.com

Transformations of the Benzamido Functionality

The benzamido group offers several avenues for chemical transformation, including hydrolysis of the amide bond, reactions at the nitrogen atom, and modifications to the aromatic ring.

Hydrolysis of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield benzoic acid and 6-amino-2-chlorohexanoic acid. prezi.comlibretexts.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid. youtube.com The amine is protonated under these conditions, making the reaction essentially irreversible. youtube.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.org This forms a tetrahedral intermediate which then eliminates the amide anion. Subsequent proton transfer results in the formation of the carboxylate salt and ammonia (B1221849) or an amine. libretexts.org

| Hydrolysis Condition | Reagents | Products |

| Acidic | H₂O, H⁺ (e.g., HCl) | Benzoic acid, 6-Amino-2-chlorohexanoic acid hydrochloride |

| Basic | H₂O, OH⁻ (e.g., NaOH) | Benzoate salt, 6-Amino-2-chlorohexanoic acid |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the benzamido group can undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using various methods, including the use of alcohols in the presence of a catalyst. researchgate.netnih.govresearchgate.net For instance, palladium (II) pincer complexes have been shown to catalyze the N-alkylation of benzamides with primary alcohols. researchgate.netresearchgate.net Cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols has also been reported. nih.gov

N-acylation of amides is a fundamental reaction in organic synthesis. nih.gov Various methods have been developed for this transformation, including the use of acyl chlorides or other activated carboxylic acid derivatives. nih.govrsc.org

Modifications of the Aromatic Ring

The benzene (B151609) ring of the benzamido group is susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The benzamido group itself is a deactivating group but is ortho-, para-directing. libretexts.orglibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the benzamido group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglkouniv.ac.in The deactivating nature of the amide group is due to the resonance stabilization of the nitrogen lone pair with the carbonyl group, which reduces the electron-donating ability of the nitrogen to the aromatic ring. libretexts.org

Redox Chemistry of this compound

The redox chemistry of this compound is influenced by its constituent functional groups. The carboxylic acid group is in a relatively high oxidation state and can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for this transformation. libretexts.org Further oxidation of the carboxylic acid group can lead to decarboxylation. libretexts.orgsavemyexams.com

The chloroalkane moiety can also participate in redox reactions. For example, reduction of 2-chloroalkanoic acids can yield the corresponding alkanoic acid or alcohol, depending on the reaction conditions and the reducing agent used. orgsyn.orgwikipedia.org

Photochemical Reactions of this compound

The photochemical reactivity of this compound is expected to involve both the chloroalkane and the benzamido functionalities. As previously mentioned, chloroalkanes can undergo photochemical reactions with halogens to form di- or poly-halogenated products. chemtube3d.comchemguide.co.uk The initiation of these reactions is typically achieved through homolytic cleavage of the halogen-halogen bond by UV light. vedantu.com

Benzamides can also undergo various photochemical transformations. For instance, N-benzoylformyl α,β-unsaturated amides have been shown to undergo photochemical intramolecular [2+2] cycloaddition. rsc.org Photocatalytic modifications of benzamides can lead to intramolecular cyclization to form isoindolinones or intermolecular C-H arylation and alkylation. rsc.org Visible light-mediated photoredox catalysis has also been employed for the C-N coupling of amides with alcohols. nih.gov

The specific photochemical behavior of this compound would depend on the reaction conditions, including the wavelength of light used and the presence of photosensitizers or photocatalysts.

Structural Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy provides non-destructive methods to probe the molecular framework. High-resolution techniques are essential for unambiguously determining the complex structure of molecules like 6-Benzamido-2-chlorohexanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For this compound, ¹H NMR and ¹³C NMR are fundamental. In ¹H NMR, the chemical shift, integration, and multiplicity of each proton signal reveal its electronic environment and proximity to other protons. For instance, the protons of the benzoyl group would appear in the aromatic region (typically δ 7.4-7.8 ppm), while the proton on the chlorine-bearing carbon (α-carbon) would exhibit a characteristic downfield shift.

¹³C NMR spectroscopy complements this by providing a signal for each unique carbon atom, indicating the carbon skeleton's layout. The carbonyl carbons of the amide and carboxylic acid groups would be the most downfield-shifted signals.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-12 | ~175 |

| α-Carbon (-CHCl) | 4.2-4.5 | 55-60 |

| Benzoyl Amide (-NHCOPh) | 7.8-8.2 (NH), 7.4-7.8 (Ph) | ~168 (C=O), 127-135 (Aromatic) |

| Methylene Chain (-CH₂-) | 1.4-3.4 | 25-40 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR spectroscopy of this compound would show characteristic absorption bands. A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. The C=O stretches of the carboxylic acid and amide would appear as strong absorptions around 1700 cm⁻¹ and 1640 cm⁻¹, respectively. The N-H stretch of the amide would be visible near 3300 cm⁻¹, and C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amide | N-H Stretch | 3250-3350 |

| Amide | C=O Stretch (Amide I) | 1630-1680 |

| Alkyl Chain | C-H Stretch | 2850-2960 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₁₃H₁₆ClNO₃), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass to the theoretically calculated mass. The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in two molecular ion peaks separated by two mass units.

Chiral Analysis and Enantiomeric Excess Determination

The carbon atom at the 2-position, bonded to the chlorine atom, is a stereocenter. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-6-Benzamido-2-chlorohexanoic acid and (S)-6-Benzamido-2-chlorohexanoic acid. Determining the enantiomeric purity of a sample is crucial in many chemical and pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates.

To analyze this compound, a suitable chiral column (e.g., one based on cellulose (B213188) or amylose (B160209) derivatives) would be selected. A mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, would be optimized to achieve baseline separation of the two enantiomeric peaks. By integrating the area under each peak, the enantiomeric excess (ee) of the sample can be accurately calculated.

Enantiomers are optically active, meaning they rotate the plane of polarized light. Optical rotation is measured using a polarimeter, and the specific rotation [α] is a characteristic physical property for each enantiomer. One enantiomer will have a positive (+) rotation (dextrorotatory), while the other will have an equal but opposite negative (-) rotation (levorotatory). Measuring the optical rotation of a sample can provide information about its enantiomeric composition, although it is less precise for determining high enantiomeric excess compared to chiral HPLC.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be employed. The CD spectrum provides information about the stereochemical features of the molecule, particularly around the chromophores (such as the benzoyl group), and can serve as a fingerprint for a specific enantiomer.

Derivatives and Analogues of 6 Benzamido 2 Chlorohexanoic Acid for Research Applications

Design Principles for Structural Modification and Diversification

The structural framework of 6-benzamido-2-chlorohexanoic acid offers multiple points for modification, each with the potential to alter its physicochemical properties and biological activity. The primary design principles for its diversification revolve around three key regions: the benzamide (B126) moiety, the hexanoic acid chain, and the chiral center at the C-2 position.

Key Modification Sites on this compound:

| Structural Region | Potential Modifications | Desired Outcome |

| Benzamide Moiety | Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups), alteration of the amide linkage. | Modulate binding affinity and selectivity for target proteins. |

| Hexanoic Acid Chain | Alteration of chain length, introduction of unsaturation or cyclic constraints. | Optimize spatial orientation and interaction with target binding pockets. |

| C-2 Chloro Group | Replacement with other halogens, azides, or other functional groups. | Introduce reactive handles for bioconjugation or alter reactivity. |

| C-2 Chiral Center | Synthesis of specific enantiomers or diastereomers. | Investigate stereospecific interactions with biological targets. |

A crucial aspect of the design process is the incorporation of "reporter" or "handle" functionalities. For instance, the introduction of a photoreactive group, such as a benzophenone (B1666685) or a diazirine, can convert the molecule into a photoaffinity probe. nih.govrsc.orgroyalsocietypublishing.org These probes can be used to covalently label their binding partners upon photoactivation, facilitating target identification. nih.govrsc.orgroyalsocietypublishing.org Similarly, the attachment of a biotin (B1667282) tag allows for the affinity-based purification of labeled biomolecules, while fluorescent tags enable visualization of the molecule's distribution in cells or tissues. mdpi.comnih.govmpg.de

The design of these analogues often employs computational modeling and structure-activity relationship (SAR) studies to predict how modifications will affect the molecule's properties. nih.gov For example, molecular docking simulations can help visualize the binding of different analogues to a putative target protein, guiding the selection of the most promising candidates for synthesis. nih.gov

Synthesis of Chiral Analogues and Stereoisomers

The presence of a chiral center at the C-2 position of this compound means that it can exist as two enantiomers. Since biological systems are often stereospecific, the synthesis of enantiomerically pure analogues is of paramount importance.

The synthesis of chiral 2-chlorohexanoic acid derivatives can be approached through several strategies. One common method is the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For example, the enantioselective chlorination of a hexanoic acid precursor could be achieved using a chiral catalyst.

A patent for the synthesis of (S)-2,6-diamino-5-oxohexanoic acid highlights a method starting from L-2-aminoadipic acid, demonstrating a strategy for controlling stereochemistry in a related hexanoic acid derivative. google.com Such approaches could be adapted for the synthesis of chiral this compound analogues.

General Strategies for Chiral Synthesis:

| Strategy | Description |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure precursor. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide a stereoselective reaction. |

| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomeric excess of one isomer. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. |

Preparation of Functionalized Probes and Conjugates

To be useful as research tools, derivatives of this compound are often functionalized with probes or conjugated to other molecules. This allows for their detection, isolation, or targeted delivery.

Photoaffinity Probes: These probes are designed to covalently bind to their target upon exposure to light. nih.govrsc.orgroyalsocietypublishing.org A common approach is to incorporate a benzophenone group, often on the benzamide moiety. rsc.orgacs.org Upon irradiation, the benzophenone forms a reactive triplet species that can abstract a hydrogen atom from a nearby amino acid residue, resulting in a covalent bond. acs.org

Biotinylated Conjugates: Biotin is a vitamin that binds with extremely high affinity to the protein streptavidin. nih.govmpg.de By attaching a biotin molecule to an analogue of this compound, researchers can use streptavidin-coated beads to pull down the analogue along with its binding partners from a complex biological sample. mdpi.comnih.govmpg.de The synthesis of biotin conjugates often involves coupling a biotin derivative with an activated carboxylic acid or an amine on the target molecule. mdpi.comnih.gov

Fluorescent Probes: The introduction of a fluorescent group allows for the visualization of the molecule's localization and dynamics within a biological system using techniques like fluorescence microscopy. youtube.comgoogle.com A variety of fluorescent dyes with different excitation and emission wavelengths can be conjugated to the molecule, often through a linker to minimize interference with its biological activity. nih.govnih.govfrontiersin.org

Synthetic Routes for Functionalized Probes:

| Probe Type | Functional Group | General Synthetic Approach |

| Photoaffinity Probe | Benzophenone | Amide coupling of a benzophenone-containing carboxylic acid to the amino group of a 6-amino-2-chlorohexanoic acid derivative. rsc.org |

| Biotinylated Conjugate | Biotin | Amide coupling of an activated biotin derivative to the amino group of a 6-amino-2-chlorohexanoic acid derivative. mdpi.comnih.gov |

| Fluorescent Probe | Fluorophore (e.g., a benzoxadiazole derivative) | Coupling of a reactive fluorophore to the amino or carboxyl group of the hexanoic acid derivative. google.comfrontiersin.org |

Synthesis of Analogues with Variations in the Hexanoic Acid Chain

Chain Length Variation: Synthesizing analogues with shorter or longer alkyl chains can help to determine the optimal distance between the benzamide "head" and the carboxylic acid "tail" for target binding. These can be prepared from the corresponding amino acids with different chain lengths.

Introduction of Unsaturation: The introduction of double or triple bonds into the hexanoic acid chain can create more rigid analogues. This can be useful for locking the molecule into a specific conformation that is favorable for binding.

Cyclic Analogues: Incorporating the hexanoic acid chain into a cyclic structure can dramatically reduce the conformational flexibility of the molecule. This can lead to increased binding affinity and selectivity if the constrained conformation matches the bioactive conformation.

General synthetic methods for preparing various carboxylic acids can be adapted for these purposes. chemicalbook.com

Synthesis of Analogues with Modifications on the Benzamide Moiety

The benzamide moiety is a key recognition element for many biological targets. Modifying this part of the molecule can fine-tune its binding affinity and selectivity.

Substitution on the Phenyl Ring: The electronic and steric properties of the phenyl ring can be altered by introducing substituents at the ortho, meta, or para positions. For example, electron-withdrawing groups like nitro or chloro groups can impact the electronic distribution of the ring, while bulky groups can probe the steric constraints of the binding pocket. nih.gov The synthesis of substituted benzamide derivatives can be achieved by reacting the appropriate substituted benzoic acid with an aminohexanoic acid derivative. nih.govresearchgate.netmdpi.com

Amide Bond Isosteres: Replacing the amide bond with an isostere (a group with similar steric and electronic properties) can improve the metabolic stability of the analogue by making it resistant to cleavage by amidases.

Comparative Reactivity and Stability Studies of Analogues

Once a library of analogues has been synthesized, it is crucial to characterize their reactivity and stability to ensure they are suitable for their intended research applications.

Reactivity of the C-2 Chloro Group: The chlorine atom at the C-2 position is a reactive site. The reactivity of this group towards nucleophiles can be influenced by the electronic effects of other substituents on the molecule. libretexts.orgmsu.edu For example, electron-withdrawing groups on the benzamide ring could potentially increase the electrophilicity of the C-2 carbon, making the chlorine a better leaving group. savemyexams.com The reactivity of the C-Cl bond is a key feature in the use of chloroacetic acid as a building block in organic synthesis. wikipedia.org

Stability Studies: Stability studies are essential to determine the shelf-life of the compounds and their stability under experimental conditions (e.g., in different buffers, in the presence of light, or at different temperatures). coriolis-pharma.comich.orgclsi.org Degradation of the compounds can lead to a loss of activity and the formation of confounding byproducts. Studies on the stability of other carboxylic acid derivatives have shown that factors like pH and temperature can significantly impact their degradation pathways. nih.govnih.gov

Comparative Data Table for Hypothetical Analogues:

| Analogue | Modification | Predicted Reactivity at C-2 | Predicted Stability |

| Parent Compound | This compound | Baseline | Moderate |

| Analogue A | 4-Nitrobenzamide | Increased | Potentially lower due to electron withdrawal |

| Analogue B | 4-Methoxybenzamide | Decreased | Potentially higher due to electron donation |

| Analogue C | 2-Fluorohexanoic acid | Lower | Higher C-F bond strength |

| Analogue D | Hex-4-enoic acid | Similar to parent | May be susceptible to oxidation |

These studies are critical for ensuring that the results obtained using these chemical tools are reliable and reproducible.

Mechanistic Investigations of this compound in Biological Systems

Information regarding the mechanistic investigations of the chemical compound "this compound" in biological systems is not publicly available.

Extensive and targeted searches for in vitro studies on enzyme binding and inhibition kinetics, receptor interaction studies, metabolic transformation pathways in model organisms or cell-free systems, and the elucidation of cellular mechanisms in non-human cell lines have yielded no specific data for this compound.

Therefore, it is not possible to provide an article with thorough, informative, and scientifically accurate content based on the requested outline. There is no publicly available research data to populate the specified sections and subsections, including:

Mechanistic Investigations in Biological Systems Excluding Clinical Data

Elucidation of Cellular Mechanisms in Non-Human Cell Lines

Without any primary or secondary research sources detailing the biological activity and metabolic fate of 6-Benzamido-2-chlorohexanoic acid, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy.

Similarly, the creation of data tables and a list of mentioned compounds is not feasible due to the absence of foundational data.

Applications of 6 Benzamido 2 Chlorohexanoic Acid in Chemical Research

Utilization as a Building Block in Complex Molecule Synthesis

There is currently no readily available scientific literature detailing the use of 6-Benzamido-2-chlorohexanoic acid as a building block in the synthesis of more complex molecules. The presence of three distinct functional groups—a carboxylic acid, a secondary amide, and a secondary alkyl chloride—theoretically offers multiple points for chemical modification. However, no published reports demonstrate its incorporation into larger, more intricate molecular architectures.

Role as a Chemical Probe for Biological Pathway Elucidation

The potential of this compound as a chemical probe to investigate and clarify biological pathways appears to be unexplored. Chemical probes are powerful tools for understanding protein function and cellular processes. While the benzamido and hexanoic acid moieties could conceivably interact with biological targets, there is no evidence in the scientific literature of this compound being employed for such purposes.

Application in the Development of Reaction Methodologies

The development of novel chemical reactions is a cornerstone of synthetic chemistry. However, this compound has not been reported as a substrate or catalyst in the development of new reaction methodologies. The interplay of its functional groups could potentially offer unique reactivity, but this has not been documented in peer-reviewed research.

Potential as a Scaffold for Rational Design of Chemical Entities

Molecular scaffolds form the core structure of new chemical entities in drug discovery and other areas. The linear and functionalized nature of this compound could, in principle, serve as a scaffold for the rational design of new compounds. By modifying the benzoyl group, the carboxylic acid, or by displacing the chlorine atom, a library of derivatives could be generated. Nevertheless, there are no published studies that utilize this compound as a central scaffold for chemical design.

Use in Material Science Research (e.g., polymer synthesis, surface modification)

In the realm of material science, functionalized molecules can be used as monomers for polymer synthesis or for the modification of surfaces to impart new properties. The carboxylic acid and the potential for the chloro group to participate in certain polymerization or grafting reactions could make this compound a candidate for such applications. However, a review of the literature reveals no instances of its use in polymer synthesis or for surface modification.

Computational Chemistry and Theoretical Studies of 6 Benzamido 2 Chlorohexanoic Acid

Ligand-Protein Docking and Interaction Modeling

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further investigation into this compound through dedicated computational research would be necessary to provide the detailed analysis requested.

In Silico Screening and Library Design Principles

In silico screening and the principles of library design are foundational to leveraging the chemical information encoded within the 6-Benzamido-2-chlorohexanoic acid scaffold for the discovery of new bioactive compounds. These computational techniques enable the rapid assessment of large virtual collections of molecules for their potential to interact with a specific biological target, thereby prioritizing synthetic efforts and reducing the costs associated with experimental screening.

The core principle of library design around a specific scaffold, such as that of this compound, is to systematically explore the chemical space surrounding the core structure. This is achieved by introducing a variety of substituents at designated modification points. For this compound, key points for derivatization include the aromatic ring of the benzamide (B126) group, the carboxylic acid moiety, and potentially the substitution of the chloro- group on the aliphatic chain.

A virtual library based on this scaffold can be constructed by defining a set of building blocks, or R-groups, that can be computationally attached to the core structure. The selection of these building blocks is crucial and is often guided by principles of chemical diversity, drug-likeness (e.g., Lipinski's rule of five), and synthetic accessibility. The resulting virtual library can then be subjected to various in silico screening methods.

Virtual Screening Approaches:

One common approach is ligand-based virtual screening , where a known active molecule is used as a template to search for other compounds with similar properties. If a known binder for a particular target shares structural features with this compound, this information can be used to filter the virtual library for molecules with a higher probability of being active.

Alternatively, structure-based virtual screening is employed when the three-dimensional structure of the biological target is known. Molecular docking is a key technique in this approach, where each compound in the virtual library is computationally placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, allowing for the ranking of the compounds.

For instance, a hypothetical docking study of a library derived from the this compound scaffold against a target protein kinase might yield results as illustrated in the following table:

| Compound ID | R-Group at para-position of Benzoyl Ring | Docking Score (kcal/mol) | Predicted Hydrogen Bonds |

| BCH-001 | -H | -7.5 | 2 |

| BCH-002 | -OCH3 | -8.2 | 3 |

| BCH-003 | -NO2 | -6.8 | 1 |

| BCH-004 | -NH2 | -8.5 | 4 |

| BCH-005 | -Cl | -7.9 | 2 |

This data suggests that the introduction of a methoxy (B1213986) or an amino group at the para-position of the benzoyl ring could enhance binding affinity, likely due to the formation of additional hydrogen bonds within the active site.

Library Design Principles:

The design of a focused library around the this compound scaffold would involve several key considerations:

Scaffold Hopping and Bioisosteric Replacement: While keeping the core benzamido-hexanoic acid framework, variations can be introduced to explore new chemical space. For example, the phenyl ring could be replaced by other aromatic or heteroaromatic systems. The carboxylic acid could be replaced by other acidic bioisosteres such as a tetrazole.

Diversity-Oriented Synthesis: The selection of R-groups should aim to cover a wide range of physicochemical properties, including size, lipophilicity, and electronic effects. This ensures a comprehensive exploration of the structure-activity relationship (SAR).

Fragment-Based Growth: Another strategy involves using the this compound as a starting fragment and computationally "growing" it within the binding site of a target protein to identify optimal substitutions that maximize favorable interactions.

The following table outlines a set of principles for designing a virtual library based on the this compound scaffold:

| Principle | Description | Example Application |

| Scaffold Definition | The core structure to be decorated. | This compound |

| Attachment Points | Specific atoms on the scaffold where substituents will be added. | para-position of the benzoyl ring, carboxylic acid group. |

| R-Group Selection | A curated list of chemical moieties to be attached. | Small alkyls, substituted aryls, hydrogen bond donors/acceptors. |

| Combinatorial Enumeration | The process of computationally generating all possible combinations of the scaffold and R-groups. | Creation of a virtual library of thousands of compounds. |

| Filtering and Prioritization | Application of computational filters to select for drug-like properties and predicted activity. | Use of molecular docking, QSAR models, and ADMET prediction. |

Through the iterative process of library design, in silico screening, and subsequent experimental validation, the this compound scaffold can serve as a valuable starting point for the development of novel chemical probes or therapeutic candidates.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways

While classical organic synthesis provides reliable methods for producing 6-Benzamido-2-chlorohexanoic acid, future research could focus on more innovative and sustainable synthetic strategies. The development of unconventional pathways is crucial for improving efficiency, reducing environmental impact, and accessing novel derivatives.

Key areas for exploration include:

Biocatalytic Synthesis: The use of enzymes, such as lipases for amidation or halogenases for chlorination, could offer highly selective and environmentally benign routes. An engineered biosynthetic pathway in a microbial host like Kluyveromyces marxianus could be designed for hexanoic acid production, which could then be functionalized. nih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and time), potentially improving yields and safety, especially for exothermic chlorination steps.

C-H Bond Functionalization: Advanced methods involving palladium catalysis could enable the direct functionalization of C-H bonds on the hexanoic acid backbone, potentially simplifying the synthesis of derivatives. nih.gov This approach could offer a more convergent and atom-economical route compared to traditional multi-step sequences. nih.gov

| Synthetic Approach | Potential Advantages | Key Challenges | Relevant Research Area |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme stability and availability, substrate specificity. | Engineered Yeast Strains nih.gov |

| Flow Chemistry | Enhanced safety, precise process control, scalability. | High initial setup cost, potential for clogging. | Process Optimization |

| C-H Functionalization | Atom economy, novel disconnections, access to new derivatives. | Directing group removal, regioselectivity control. | Palladium Catalysis nih.gov |

Development of Advanced Analytical Techniques for Detection and Quantification in Complex Matrices

Detecting and quantifying this compound in complex biological or environmental samples requires sophisticated analytical methods. Future work should aim to develop highly sensitive and specific techniques to understand its pharmacokinetics, biodistribution, or environmental fate. nih.gov

Promising directions include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Developing a robust LC-MS/MS method would be the gold standard for quantification, offering high sensitivity and specificity. This is crucial for tracking the molecule and its metabolites in matrices like plasma or tissue homogenates.

Ultra-High-Performance Liquid Chromatography (UHPLC): Coupling UHPLC with high-resolution mass spectrometry (HRMS) can provide rapid separation and detailed structural information, aiding in metabolite identification. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): For small sample volumes, CE-MS offers an alternative with high separation efficiency, particularly for charged analytes like carboxylic acids.

| Technique | Primary Application | Key Benefit | Potential Limitation |

| LC-MS/MS | Quantitative bioanalysis | High sensitivity & specificity | Matrix effects, ion suppression |

| UHPLC-HRMS | Metabolite profiling | High resolution & throughput nih.gov | Higher instrument cost |

| CE-MS | Trace analysis in limited samples | High separation efficiency | Lower loading capacity |

Investigation of New Biological Targets and Mechanisms of Action

The benzamide (B126) structural motif is present in a wide range of biologically active compounds. Therefore, this compound is a compelling candidate for screening against various biological targets. The α-chloro acid functionality also suggests potential as a covalent inhibitor.

Future research should investigate its activity against:

Enzymes: Many benzamide derivatives are known to inhibit enzymes like histone deacetylases (HDACs) or carbonic anhydrases (CAs). nih.gov Screening this compound against panels of these enzymes could reveal novel inhibitory activities. nih.gov

Receptor Pathways: The Hedgehog signaling pathway, a critical regulator in development and cancer, is modulated by some benzamide derivatives. researchgate.net Investigating the effect of this compound on such pathways could uncover new therapeutic possibilities.

Antimicrobial Targets: The ability of amide groups to form hydrogen bonds is a key feature in the design of new antimicrobial agents. nih.gov The compound could be tested for activity against various bacterial or fungal strains. nih.gov

| Potential Target Class | Rationale / Example | Key Functional Group | Relevant Research |

| Carbonic Anhydrases | Benzamides are a known class of CA inhibitors. | Benzamide | Enzyme Inhibition Studies nih.gov |

| Histone Deacetylases (HDACs) | The flexible alkyl chain could fit into the enzyme's channel. | Carboxylic Acid, Benzamide | Epigenetic Drug Discovery |

| Hedgehog Pathway Proteins | Some Smoothened (SMO) antagonists contain a benzamide core. | Benzamide | Developmental Biology & Oncology researchgate.net |

| Bacterial Enzymes | Amides can mimic peptide bonds, inhibiting proteases or other enzymes. | Amide Linkage | Antimicrobial Drug Development nih.gov |

Integration into High-Throughput Screening Platforms for Novel Chemical Biology Probes

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. nih.govresearchgate.net The structure of this compound makes it suitable for integration into various HTS platforms.

Future applications in HTS could involve:

Fragment-Based Screening: The compound itself could serve as a fragment to be screened against protein targets.

Activity-Based Protein Profiling (ABPP): The reactive α-chloro group could potentially be used as a "warhead" to covalently label the active sites of specific enzymes, allowing for target identification and validation.

Diversity-Oriented Synthesis: The carboxylic acid handle can be used to attach the molecule to a solid support or to conjugate it with other molecules, creating a library of derivatives for screening.

| HTS Platform | Role of the Compound | Enabling Feature | Potential Outcome |

| Biochemical Assays | Test Compound / Hit | Direct interaction with a purified target. | Identification of enzyme inhibitors or receptor modulators. nih.gov |

| Cell-Based Assays | Phenotypic Probe | Ability to cross cell membranes and elicit a cellular response. | Discovery of compounds affecting cell viability or signaling pathways. nih.gov |

| Fragment/Covalent Screening | Covalent Fragment | α-chloro moiety for covalent bond formation. | Identification of specific binding pockets in target proteins. |

| Automated Screening | Library Component | Amenable to automated liquid handling in 384- or 1536-well plates. | Rapid screening of thousands of compounds for hit identification. axxam.com |

Application in Supramolecular Chemistry and Nanomaterials

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound by non-covalent interactions. mdpi.com The functional groups within this compound make it an excellent building block for creating complex, self-assembled nanostructures.

Potential research directions include:

Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to metal oxide surfaces, while the benzamide group can participate in intermolecular hydrogen bonding, leading to the formation of ordered monolayers. ub.edu

Functional Nanoparticles: The molecule can be used as a capping agent to stabilize nanoparticles (e.g., gold or iron oxide) and impart new functionality to their surface. ub.eduresearchgate.net The benzamide group could mediate specific interactions, while the alkyl chain provides a soluble shell.

Hydrogels: The hydrogen-bonding capabilities of the benzamide group could be exploited to form self-assembling, stimuli-responsive hydrogels for applications in drug delivery or tissue engineering. frontiersin.org

| Application Area | Key Interaction | Resulting Structure | Potential Use |

| Surface Modification | Carboxylate-metal oxide binding | Self-Assembled Monolayers (SAMs) ub.edu | Biosensors, functional coatings |

| Nanoparticle Functionalization | Carboxylic acid as a capping agent researchgate.net | Core-shell nanoparticles | Targeted drug delivery, imaging agents ub.edu |

| Smart Materials | Intermolecular hydrogen bonding | Supramolecular hydrogels frontiersin.org | Controlled release systems, tissue scaffolds |

| Hybrid Materials | Coordination to metal-oxo clusters | Organic-inorganic hybrid polyoxometalates | Catalysis, functional materials researchgate.net |

Theoretical Predictions for Untapped Reactivity Profiles and Biological Activities

Computational chemistry provides powerful tools to predict the behavior of molecules, guiding experimental work and providing mechanistic insights. researchgate.net

Future theoretical studies on this compound could focus on:

Density Functional Theory (DFT): DFT calculations can be used to map the molecule's Molecular Electrostatic Potential (MEP), identifying electrophilic and nucleophilic sites and predicting its reactivity. researchgate.net It can also be used to calculate properties like chemical hardness and softness to understand its stability and reaction kinetics. researchgate.net

Molecular Docking: In silico docking studies can screen vast libraries of biological targets to predict potential binding partners for the compound, prioritizing targets for experimental validation.

Quantitative Structure-Activity Relationship (QSAR): If a library of analogues is synthesized and tested, QSAR models can be built to correlate specific structural features with biological activity, guiding the design of more potent compounds.

| Computational Method | Predicted Property | Scientific Insight | Guiding Principle |

| Density Functional Theory (DFT) | Electron density, orbital energies | Chemical reactivity, kinetic stability, reaction mechanisms. researchgate.net | Fukui Functions, Hard/Soft Acid/Base Theory researchgate.net |

| Molecular Docking | Binding affinity, binding pose | Identification of potential biological targets, mechanism of action. | Lock-and-Key or Induced-Fit Models |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions | Understanding dynamic behavior in a biological environment. | Newtonian Mechanics |

| QSAR | Correlation of structure with activity | Design of more potent and selective analogues. | Structure-Activity Relationships |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Benzamido-2-chlorohexanoic acid, and how can purity be validated?

- Methodology : Synthesis typically involves benzoylation of 6-amino-2-chlorohexanoic acid using benzoyl chloride under controlled alkaline conditions (e.g., Schotten-Baumann reaction). Chlorination steps may require anhydrous solvents to avoid hydrolysis.

- Purity Validation : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, referencing retention times against standards. Confirm structural integrity via H/C NMR (e.g., benzamido proton signals at δ 7.8–8.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers safely handle this compound given its reactive functional groups?

- Safety Protocols :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Respiratory Protection : For powder handling, use NIOSH-certified P95 respirators to mitigate particulate exposure .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Key Techniques :

- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, hexane) under varying pH (e.g., 2–10).

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Spectroscopy : FT-IR for amide C=O stretching (~1650 cm) and chloroalkane C-Cl signals (~550–750 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Approach : Conduct a meta-analysis of assay conditions (e.g., cell lines, incubation times, concentrations). Use structural analogs (e.g., 6-Benzamido-hexanoic acid) as controls to isolate the chloro group’s role. Validate findings via dose-response curves and statistical tests (e.g., ANOVA with post-hoc Tukey) .

- Case Study : If Study A reports cytotoxicity while Study B shows no effect, compare solvent systems (DMSO vs. aqueous buffers) and cell viability assays (MTT vs. ATP luminescence) .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?

- Design :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Enzymatic Susceptibility : Test esterase-mediated hydrolysis using porcine liver esterase, quantifying residual substrate via UV-Vis at 220 nm.

- Data Interpretation : Use kinetic modeling (e.g., first-order decay) to calculate half-life () and activation energy () .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to model transition states for SN2 reactions.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates.

- Validation : Compare computational results with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility?

- Strategies :

- Process Optimization : Use automated reactors for precise temperature/pH control during benzoylation.

- Quality Control : Implement in-line FTIR for real-time monitoring of reaction progress.

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify critical parameters (e.g., stoichiometry, agitation speed) affecting yield .

Data Analysis & Interpretation

Q. How should researchers address missing physicochemical data (e.g., logP, pKa) for this compound?

- Solutions :

- Experimental Determination : Measure logP via shake-flask method (octanol/water partitioning) and pKa via potentiometric titration.

- QSAR Models : Use tools like ACD/Labs or MarvinSuite to predict properties based on structural fragments (e.g., benzamido, chlorohexanoate) .

Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity data involving this compound?

- Framework :

- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using nonlinear regression. Calculate IC values with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.

- Software : Utilize GraphPad Prism or R packages (e.g.,

drc) for robust statistical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.